
CX-6258
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CX-6258 is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of CX-6258 typically involves multiple steps. One common synthetic route includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst.
Reduction: The acyl group is then reduced to an alkane using a reducing agent such as lithium aluminum hydride.
Nitration: The aromatic ring is nitrated using a mixture of concentrated nitric and sulfuric acids.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
CX-6258 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
Anticancer Activity
CX-6258 has been extensively studied for its potential as an anticancer agent due to its ability to inhibit all three isoforms of Pim kinases. The compound's effectiveness has been demonstrated in various preclinical models:
- In Vitro Studies : this compound exhibited strong antiproliferative effects against multiple cancer cell lines, with IC50 values of 5 nM for Pim-1, 25 nM for Pim-2, and 16 nM for Pim-3 . It showed synergistic effects when combined with standard chemotherapeutic agents like doxorubicin and paclitaxel, enhancing their efficacy against prostate adenocarcinoma cells .
- In Vivo Studies : In mouse xenograft models of acute myeloid leukemia and prostate adenocarcinoma, this compound demonstrated significant tumor growth inhibition (TGI) of up to 75% at optimal doses . The compound was well tolerated, indicating its potential for further clinical development.
Combination Therapies
This compound has been evaluated in combination with other targeted therapies:
- Osimertinib : In studies involving non-small cell lung cancer (NSCLC) cell lines, the combination of this compound with osimertinib resulted in enhanced apoptosis and reduced cell migration compared to single-agent treatments . This suggests that this compound can effectively augment the therapeutic impact of existing targeted therapies.
Mechanistic Insights
The mechanism by which this compound exerts its anticancer effects involves:
- Inhibition of Chemotherapy Resistance : By targeting Pim kinases, this compound helps modulate chemotherapy resistance mechanisms, enhancing the effectiveness of conventional cancer treatments .
- Induction of Apoptosis : The compound has been shown to increase apoptotic rates significantly when used in conjunction with other drugs, highlighting its role in promoting programmed cell death in cancer cells .
Summary of Key Findings
Application Area | Findings |
---|---|
Anticancer Activity | Potent inhibitor with IC50 values: Pim-1 (5 nM), Pim-2 (25 nM), Pim-3 (16 nM) |
In Vitro Synergy | Enhanced efficacy with doxorubicin and paclitaxel; synergistic effects observed |
In Vivo Efficacy | Up to 75% TGI in xenograft models; well tolerated at therapeutic doses |
Combination Therapy | Increased apoptosis when combined with osimertinib; reduced cell migration |
Mechanistic Role | Modulates chemotherapy resistance; promotes apoptosis |
Case Study 1: Prostate Adenocarcinoma
In a study assessing the effects of this compound on prostate adenocarcinoma cells, it was found that the compound significantly inhibited cell viability when used alone or in combination with doxorubicin. The combination index values indicated a strong synergistic effect, suggesting that this compound could be a valuable addition to existing treatment regimens for this type of cancer .
Case Study 2: Non-Small Cell Lung Cancer
The combination treatment of this compound and osimertinib was tested on NSCLC cell lines H1975 and PC9. Results showed that this combination not only inhibited cell proliferation but also induced higher rates of apoptosis compared to either drug alone. This highlights the potential for this compound to enhance the effectiveness of targeted therapies against resistant cancer types .
作用機序
The mechanism of action of CX-6258 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
Indole Derivatives: Other indole derivatives include compounds such as tryptophan and serotonin.
Furan Derivatives: Compounds such as furan-2-carboxylic acid and furfuryl alcohol.
Uniqueness
CX-6258 is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for interactions with multiple molecular targets, making it a versatile compound for scientific research .
特性
分子式 |
C26H24ClN3O3 |
---|---|
分子量 |
461.9 g/mol |
IUPAC名 |
5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C26H24ClN3O3/c1-29-10-3-11-30(13-12-29)26(32)18-5-2-4-17(14-18)24-9-7-20(33-24)16-22-21-15-19(27)6-8-23(21)28-25(22)31/h2,4-9,14-16H,3,10-13H2,1H3,(H,28,31) |
InChIキー |
KGBPLKOPSFDBOX-UHFFFAOYSA-N |
正規SMILES |
CN1CCCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC=C(O3)C=C4C5=C(C=CC(=C5)Cl)NC4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。